molecular formula C7H11F2N3O2 B2965788 Ethyl 5-azido-4,4-difluoropentanoate CAS No. 2167346-38-3

Ethyl 5-azido-4,4-difluoropentanoate

Cat. No.: B2965788
CAS No.: 2167346-38-3
M. Wt: 207.181
InChI Key: VAIRAFOBTFPAES-UHFFFAOYSA-N
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Description

Ethyl 5-azido-4,4-difluoropentanoate is a fluorinated organic compound with the molecular formula C7H11F2N3O2 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to the pentanoate backbone. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-azido-4,4-difluoropentanoate can be synthesized through a multi-step process. One common method involves the conversion of ethyl 4,4-difluoropentanoate to its azido derivative using sodium azide in the presence of a suitable solvent such as acetone under reflux conditions . The reaction typically proceeds with high yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azido-4,4-difluoropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Sodium Azide:

    Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.

    Solvents: Acetone, acetonitrile, and other polar aprotic solvents are commonly used.

Major Products

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Substituted Pentanoates: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-azido-4,4-difluoropentanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-azido-4,4-difluoropentanoate is unique due to the presence of both the azido and difluoro groups, which confer distinct reactivity and stability. The azido group enables versatile chemical transformations, while the difluoro groups enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in drug development.

Properties

IUPAC Name

ethyl 5-azido-4,4-difluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3O2/c1-2-14-6(13)3-4-7(8,9)5-11-12-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIRAFOBTFPAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CN=[N+]=[N-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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